molecular formula C4H5Si B1262895 3,4-Silol

3,4-Silol

Cat. No.: B1262895
M. Wt: 81.17 g/mol
InChI Key: ODKRYJCALYTWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-silole is a silole.

Scientific Research Applications

Organic Semiconductors

Siloles, including 3,4-Silol derivatives, are pivotal in the design and synthesis of organic semiconductors. They have potential applications in diverse areas like light-emitting diodes (LEDs), solar cells, field-effect transistors, and sensors. The molecular engineering of siloles, particularly the effects of substituents on their electronic structure, is crucial for controlling their properties (Zhan, Barlow, & Marder, 2009).

Electroluminescence in OLEDs

Siloles functionalized with electron donor and acceptor moieties show promising applications in organic light-emitting diodes (OLEDs). Their unique structure, which includes intense fluorescence in solid films and enhanced electron-transporting abilities, makes them suitable for use in light-emitting materials for OLEDs (Lin et al., 2017).

Chemosensors and Efficient Electroluminescent Materials

Silole regioisomers have been found to vary dramatically in their photoluminescence based on their regiostructure. This variability in luminescence allows their use as sensitive chemosensors for differentiating between nitroaromatic regioisomers and as efficient electroluminescent materials in devices like LEDs (Li et al., 2005).

Electronic Structure and Energy Levels

The electronic structure of siloles, particularly their solid-state electron affinities and ionization potentials, is a subject of extensive research. Understanding these properties is crucial for their application in electronic devices. Direct measurements and theoretical studies provide insights into their potential as efficient materials in various electronic applications (Zhan et al., 2005).

Light Emission and Metal Ion Binding

New silole compounds have been synthesized that exhibit bright green emissions in both solutions and solid state, making them potential candidates for applications in light emission and metal ion binding. Their ability to form complexes with metal ions further extends their utility in various scientific fields (Lee et al., 2004).

Modification of Electronic Structure

The electronic structure of siloles can be modified by varying the substituents on the ring silicon atom, affecting their UV absorption spectra. These modifications have implications for their use in optical and electronic applications (Yamaguchi, Jin, & Tamao, 1998).

Narrow Band Gap Electroactive Polymer

Siloles with low-lying LUMO levels and electron-rich character have been used to create narrow band gap electroactive polymers. Such polymers exhibit colorimetric changes and are significant for applications in electrochromic devices and sensors (Lee, Sadki, Tsuie, & Reynolds, 2001).

Aromaticity in Silole Dianions

The study of silole dianions has revealed interesting aspects of their structural, energetic, and magnetic properties. These properties are significant in understanding the aromaticity of such compounds and their potential applications in various chemical and material science fields (Goldfuss, von Ragué Schleyer, & Hampel, 1996).

Properties

Molecular Formula

C4H5Si

Molecular Weight

81.17 g/mol

InChI

InChI=1S/C4H5Si/c1-2-4-5-3-1/h1,3-4H,2H2

InChI Key

ODKRYJCALYTWFW-UHFFFAOYSA-N

Canonical SMILES

C1C=C[Si]=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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